![molecular formula C8H18ClN B1430931 [1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride CAS No. 1384430-45-8](/img/structure/B1430931.png)
[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride
Descripción general
Descripción
[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride is a chemical compound that has been studied extensively in scientific research. This compound is also known as ibogaine hydrochloride, and it is derived from the iboga plant found in West Africa. The iboga plant has been used for centuries in traditional African medicine, and ibogaine hydrochloride has been studied for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Synthesis
- N-(2-Pyridylmethyleneamino)dehydroabietylamine Study: This research presents a compound with cyclohexane rings and planar benzene and pyridine rings, emphasizing the structural complexity of cyclopropyl-containing compounds (Wu et al., 2009).
- Enantioselective Synthesis of Cyclopropyl Glycines: Discusses the synthesis of cyclopropyl-containing compounds, highlighting the methods to produce these compounds with high purity and yield (Demir et al., 2004).
- Chemoenzymatic Synthesis of Cyclopropyl-based Diamines: Describes the efficient synthesis of enantiopure cyclopropyl diamines using biotransformation and chemical manipulations (Feng et al., 2006).
2. Chemical Properties and Reactions
- Polymerization of Cyclic Monomers: This study discusses the radical homopolymerization of cyclopropyl-containing monomers, providing insights into the reactivity of such compounds in polymerization processes (Moszner et al., 2003).
- N-dealkylation of N-cyclopropylamine: Explores the oxidation of cyclopropylamines, offering valuable information on the chemical behavior of cyclopropyl groups in different conditions (Shaffer et al., 2001).
3. Medicinal Chemistry Applications
- Cyclopropyl Fragment in Drug Molecules: Highlights the increasing use of the cyclopropyl ring in drug development, noting its contribution to enhancing potency and reducing off-target effects (Talele, 2016).
- Serotonin 5-HT1A Receptor-Biased Agonists: Describes the design and biological evaluation of novel compounds, including cyclopropyl-containing structures, as potential antidepressant drug candidates (Sniecikowska et al., 2019).
4. Other Applications
- Copper-Catalyzed Chan-Lam Cyclopropylation: Discusses a method for cyclopropylation of phenols and azaheterocycles, highlighting the cyclopropyl ring's versatility in chemical synthesis (Derosa et al., 2018).
Propiedades
IUPAC Name |
[1-(2-methylpropyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-8(6-9)3-4-8;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTFWZNHGSMNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384430-45-8 | |
| Record name | Cyclopropanemethanamine, 1-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxa-10-azaspiro[4.6]undecane](/img/structure/B1430848.png)
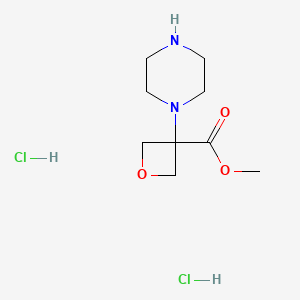

![[(3S)-3-Amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride](/img/structure/B1430855.png)

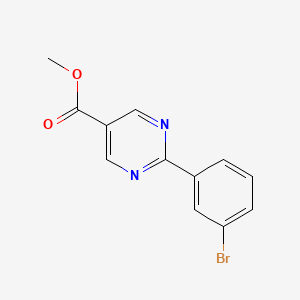
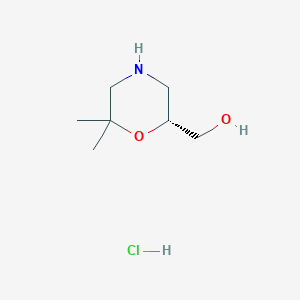
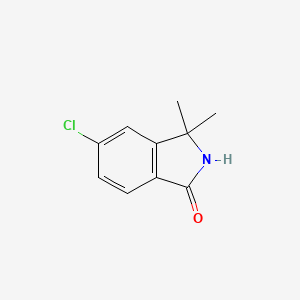
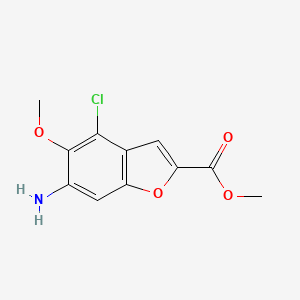

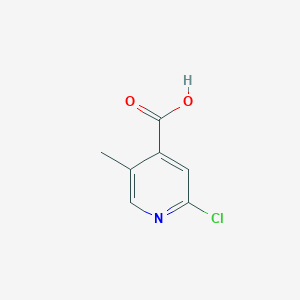

![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)
